molecular formula C11H10O4 B187185 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid CAS No. 29735-88-4

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

Cat. No. B187185
CAS RN: 29735-88-4
M. Wt: 206.19 g/mol
InChI Key: RSHSSGDUMLTSEG-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid consists of a benzofuran ring system with a methoxy group at the 5-position and a methyl group at the 2-position . The benzofuran residue in the compound is essentially planar .


Chemical Reactions Analysis

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities, including anticancer properties . The structure–activity relationship (SAR) of several benzofuran derivatives has been studied to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .


Physical And Chemical Properties Analysis

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 374.2±37.0 °C at 760 mmHg, and a flash point of 180.1±26.5 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Benzofuran and its derivatives, including 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, have been recognized for their wide range of biological and pharmacological applications, notably in antimicrobial therapy. Resistance to antibiotics is a significant global challenge, prompting the search for new therapeutic agents. Benzofuran compounds, due to their unique structural features and broad spectrum of biological activities, have emerged as a scaffold of choice in drug discovery, particularly in developing antimicrobial agents active against various clinically approved targets (Hiremathad et al., 2015). Additionally, natural carboxylic acids derived from plants, including variants of benzofuran carboxylic acids, exhibit significant biological activity, such as antioxidant, antimicrobial, and cytotoxic activity. The structure of these compounds, including the presence of carboxylic groups and other functional groups, plays a crucial role in their bioactivity, influencing their antioxidant capacity and interaction with microbial strains (Godlewska-Żyłkiewicz et al., 2020).

Application in Organic Synthesis and Material Science

The versatility of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid extends beyond biological applications to its utility in organic synthesis and material science. For instance, benzofuran derivatives serve as intermediates in the synthesis of complex molecules and materials. This scaffold has shown promise in the development of new polymers and functional materials, demonstrating the potential for sustainable access to next-generation materials from plant biomass. The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and subsequent transformation into valuable industrial chemicals and materials underscores the significance of benzofuran derivatives in green chemistry and material science (Chernyshev et al., 2017).

Pharmacokinetics and Toxicology

While the focus is on the scientific research applications of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid excluding drug use, dosage, and side effects, it's important to acknowledge the broader context of benzofuran derivatives in pharmacokinetics and toxicology. These compounds' pharmacological properties, including their absorption, distribution, metabolism, and excretion, are critical for designing drugs with optimal efficacy and safety profiles. Benzofuran derivatives are studied for their potential health risks and therapeutic benefits, highlighting the need for comprehensive research to fully understand these compounds' effects on human health (Nugteren-van Lonkhuyzen et al., 2015).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHSSGDUMLTSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350135
Record name 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

CAS RN

29735-88-4
Record name 5-Methoxy-2-methyl-3-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29735-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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